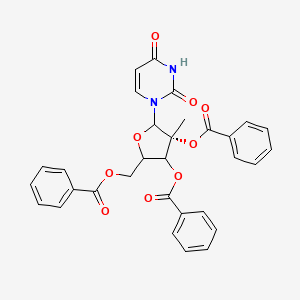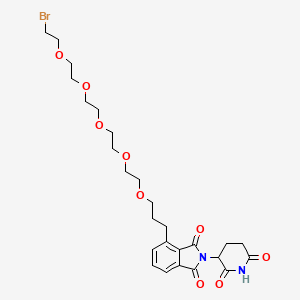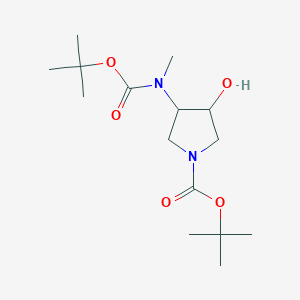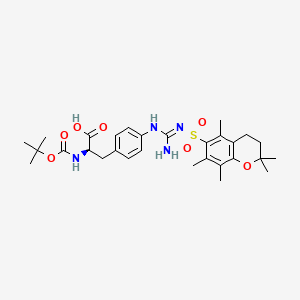
2',3',5'-tri-O-benzoyl-2'-C-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine is a nucleoside derivative used in the synthesis of RNA molecules.
Vorbereitungsmethoden
The synthesis of 2’,3’,5’-tri-O-benzoyl-2’-C-methyluridine typically involves the protection of the hydroxyl groups of uridine with benzoyl groupsThe reaction conditions often include the use of benzoyl chloride and a base such as pyridine . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert it into deoxy derivatives.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: It is employed in the study of RNA synthesis and function.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer due to its ability to inhibit viral replication and tumor growth.
Industry: It is used in the production of nucleoside-based pharmaceuticals and research reagents.
Wirkmechanismus
The mechanism of action of 2’,3’,5’-tri-O-benzoyl-2’-C-methyluridine involves its incorporation into RNA molecules, where it can interfere with RNA synthesis and function. This can inhibit the replication of viruses and the growth of cancer cells. The molecular targets include viral RNA polymerases and cellular enzymes involved in RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
2’,3’,5’-Tri-O-benzoyl-2’-C-methyluridine can be compared with other nucleoside derivatives such as:
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyl-2’-C-methyluridine:
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl isothiocyanate: Used as a building block for the synthesis of nucleosides.
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide: Another nucleoside analog used in chemical synthesis.
The uniqueness of 2’,3’,5’-tri-O-benzoyl-2’-C-methyluridine lies in its specific modifications, which confer unique properties such as enhanced stability and specific biological activity.
Eigenschaften
Molekularformel |
C31H26N2O9 |
|---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
[(4R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O9/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)33-18-17-24(34)32-30(33)38/h2-18,23,25,29H,19H2,1H3,(H,32,34,38)/t23?,25?,29?,31-/m1/s1 |
InChI-Schlüssel |
MEWJCEWIFZELKA-UJZYCDFDSA-N |
Isomerische SMILES |
C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)




![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)
